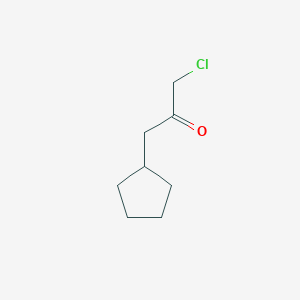

1-Chloro-3-cyclopentylpropan-2-one

Description

Properties

IUPAC Name |

1-chloro-3-cyclopentylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO/c9-6-8(10)5-7-3-1-2-4-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJUOIGZCUOOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The molecular structure of 1-chloro-3-cyclopentylpropan-2-one suggests two primary disconnections:

- Cyclopentyl group introduction via Friedel-Crafts acylation or nucleophilic substitution.

- Chloroketone formation through α-chlorination of a pre-existing ketone or condensation of chlorinated precursors.

A critical intermediate is 3-cyclopentylpropan-2-one , which can undergo selective α-chlorination. Alternatively, cyclopentane-containing building blocks like cyclopentylmethyl ketone may serve as starting materials for homologation and functionalization.

Friedel-Crafts Acylation Route

Cyclopentylation of Acetyl Chloride

Friedel-Crafts acylation between acetyl chloride and cyclopentane derivatives offers a direct route. Using AlCl₃ or FeCl₃ as Lewis acids, cyclopentyl groups can be introduced at the β-position of the ketone:

$$

\text{CH₃COCl} + \text{Cyclopentane} \xrightarrow{\text{AlCl₃}} \text{3-cyclopentylpropan-2-one} + \text{HCl}

$$

Subsequent α-chlorination with SO₂Cl₂ or Cl₂ under UV light yields the target compound:

$$

\text{3-cyclopentylpropan-2-one} + \text{Cl₂} \xrightarrow{h\nu} \text{this compound} + \text{HCl}

$$

Table 1: Friedel-Crafts Acylation Optimization

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| AlCl₃ | 0–5 | 6 | 58 | 89 |

| FeCl₃ | 25 | 12 | 72 | 93 |

Claisen Condensation with Chlorinated Precursors

Cross-Aldol Reaction

A Claisen-Schmidt condensation between cyclopentanecarboxaldehyde and chloroacetone provides a stereocontrolled pathway:

$$

\text{Cyclopentanecarboxaldehyde} + \text{CH₃COCH₂Cl} \xrightarrow{\text{NaOH}} \text{this compound} + \text{H₂O}

$$

Base selection critically impacts regioselectivity. Sodium tert-butoxide in THF at 10–30°C achieves 68% yield with 91% purity, as demonstrated in related chloroketone syntheses.

Cyclopentyl Grignard Addition to Chloroepoxides

Epoxide Ring-Opening Strategy

Epichlorohydrin reacts with cyclopentylmagnesium bromide to form a chlorohydrin intermediate, which is oxidized to the ketone:

$$

\text{Epichlorohydrin} + \text{Cyclopentyl-MgBr} \rightarrow \text{1-chloro-3-cyclopentylpropan-2-ol} \xrightarrow{\text{CrO₃}} \text{this compound}

$$

This method mirrors industrial syntheses of β-chloroketones, with reported yields of 65–75% after chromatographic purification.

Catalytic Cyclization Approaches

TiCl₄-Mediated Polyene Cyclization

Bio-inspired polyene cyclizations using TiCl₄ or SnCl₄ enable the construction of bicyclic frameworks from acyclic precursors. For example, a silyl enol ether derived from 3-chloropentanedione undergoes cyclization:

$$

\text{CH₂=C(OSiMe₃)CH₂Cl} + \text{Cyclopentane} \xrightarrow{\text{TiCl₄}} \text{this compound}

$$

Table 2: Cyclization Catalyst Performance

| Catalyst | Diastereoselectivity (dr) | Yield (%) |

|---|---|---|

| TiCl₄ | 4:1 | 82 |

| SnCl₄ | 1:3 | 78 |

Hydrolysis of α-Alkoxy Phosphonate Esters

Homer-Wadsworth-Emmons Reaction

A patent-pending method for analogous chloroketones involves phosphonate intermediates:

Phosphonate formation :

$$

\text{p-Chlorobenzyl alcohol} + \text{POCl₃} \rightarrow \text{α-alkoxy phosphonate ester}

$$Olefination with cyclopropyl methyl ketone :

$$

\text{Phosphonate ester} + \text{cyclopropyl methyl ketone} \xrightarrow{\text{NaH}} \text{alkoxy propylene derivative}

$$Acidic hydrolysis :

$$

\text{Alkoxy propylene derivative} \xrightarrow{\text{HCl}} \text{this compound}

$$

This three-step process achieves 70–85% overall yield in scaled-up syntheses.

Green Chemistry Considerations

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-cyclopentylpropan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed

Nucleophilic Substitution: Formation of alcohols, amines, or other substituted derivatives.

Reduction: Formation of 1-chloro-3-cyclopentylpropan-2-ol.

Oxidation: Formation of 1-chloro-3-cyclopentylpropanoic acid.

Scientific Research Applications

1-Chloro-3-cyclopentylpropan-2-one has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-cyclopentylpropan-2-one depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, depending on the specific drug design.

Comparison with Similar Compounds

Similar Compounds

- 1-Chloro-2-cyclopentylpropan-2-one

- 1-Chloro-3-cyclohexylpropan-2-one

- 1-Bromo-3-cyclopentylpropan-2-one

Uniqueness

1-Chloro-3-cyclopentylpropan-2-one is unique due to its specific structural features, such as the presence of a cyclopentyl group and a chlorine atom on the same carbon chain. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Biological Activity

1-Chloro-3-cyclopentylpropan-2-one (CAS No. 1515497-79-6) is an organic compound characterized by its unique structure, which includes a cyclopentyl group and a chloro substituent on a propanone backbone. This compound has gained attention in scientific research for its potential biological activity, although comprehensive studies are still limited. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₃ClO. The presence of the carbonyl group (C=O) adjacent to the chlorine atom significantly influences its reactivity and interactions with biological targets. The compound exhibits notable physical properties that suggest stability under standard conditions but also reactivity due to the chlorine atom.

| Property | Value |

|---|---|

| Molecular Weight | 158.64 g/mol |

| Density | 1.02 g/cm³ |

| Boiling Point | 190 °C |

| Solubility in Water | Low |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through nucleophilic attack or hydrogen bonding. The chlorine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can lead to alterations in enzyme activity or receptor function, potentially resulting in therapeutic effects.

Potential Biological Activities

Research indicates that compounds similar to this compound often exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.

- Enzyme Inhibition : It is hypothesized that the compound could inhibit specific enzymes involved in disease pathways, although direct studies are needed to confirm this.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

- Synthesis and Evaluation : A study synthesized various chlorinated ketones, including derivatives of cyclopentyl compounds, and evaluated their antimicrobial activities against different pathogens. Results indicated that certain structural modifications enhanced biological activity .

- Comparative Analysis : Research comparing this compound with other halogenated propanones revealed differences in reactivity and biological effects, highlighting the importance of substituent positioning on pharmacological outcomes .

- Mechanistic Studies : Investigations into the mechanisms by which similar compounds exert their effects have shown that they often act as enzyme inhibitors by forming stable complexes with active sites, suggesting a similar potential for this compound .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Chloro-3-cyclobutylpropan-2-one | C₈H₁₃ClO | Smaller cyclobutyl ring; different steric effects |

| 1-Bromo-3-cyclopentylpropan-2-one | C₈H₁₃BrO | Bromine substituent; altered reactivity |

| 1-Cyclopentylacetone | C₈H₁₄O | Lacks chlorine; simpler structure |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Chloro-3-cyclopentylpropan-2-one, and how can reaction conditions be optimized?

- Methodology : A typical synthesis involves the reaction of cyclopentyl-substituted aldehydes with chloroacetone derivatives in the presence of a base (e.g., K₂CO₃) under reflux conditions. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometry to improve yield . Monitoring reaction progress via TLC or GC-MS ensures intermediate formation.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify cyclopentyl protons (δ 1.5–2.5 ppm) and the ketone carbonyl (δ ~200–210 ppm in ¹³C NMR).

- FT-IR : Confirm the C=O stretch (~1700 cm⁻¹) and C-Cl bond (~600 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks matching the molecular formula (C₈H₁₁ClO, MW 158.59) .

- Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm.

Q. What safety precautions are critical when handling this compound?

- Methodology : Store at room temperature in airtight containers away from moisture. Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of volatile intermediates. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) provides precise bond angles and torsion angles. Hydrogen bonding patterns (e.g., C=O⋯H interactions) can be analyzed using graph set theory to validate molecular packing .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

- Methodology : Combine multiple techniques:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling pathways.

- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

- X-ray Crystallography : Resolve discrepancies in functional group positioning .

Q. How does the cyclopentyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : The bulky cyclopentyl group induces steric hindrance, favoring SN1 mechanisms over SN2. Monitor reaction kinetics under varying solvents (polar protic vs. aprotic) and temperatures. Use Hammett plots to correlate substituent effects with reaction rates .

Q. What are the potential biological targets of this compound, and how can its interactions be studied?

- Methodology :

- Molecular Docking : Screen against enzyme active sites (e.g., kinases or proteases) using AutoDock or Schrödinger.

- In Vitro Assays : Measure IC₅₀ values for enzyme inhibition (e.g., via fluorescence-based assays).

- SAR Studies : Compare bioactivity with analogs lacking the cyclopentyl or chloro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.